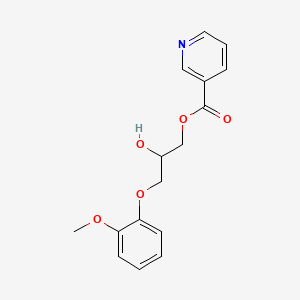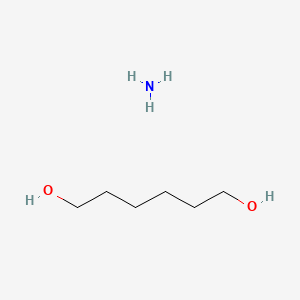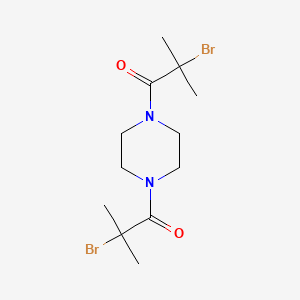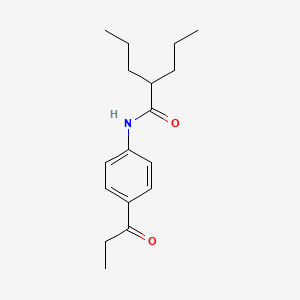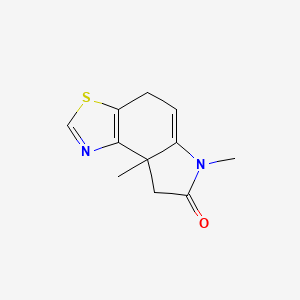
Azane;hexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;hexane-1,6-diol, also known as hexane-1,6-diol, is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is widely used in various industrial applications. This compound is known for its two hydroxyl groups located at the first and sixth positions of the hexane chain, making it a diol. Hexane-1,6-diol is commonly used in the production of polyesters and polyurethanes due to its ability to improve the hardness and flexibility of these materials .
Méthodes De Préparation
Hexane-1,6-diol can be synthesized through several methods:
Hydrogenation of Adipic Acid or Its Esters: This is the most common industrial method.
Reduction of Adipates with Lithium Aluminium Hydride: This method is typically used in laboratory settings but is impractical for commercial production.
Hydrogenation of Muconic Acid: A process involving the hydrogenation of muconic acid or its esters in the presence of a hydrogenation catalyst, followed by distillative separation to obtain hexane-1,6-diol.
Analyse Des Réactions Chimiques
Hexane-1,6-diol undergoes various chemical reactions typical of alcohols:
Oxidation: When oxidized with pyridinium chlorochromate, hexane-1,6-diol forms adipaldehyde.
Dehydration: Dehydration of hexane-1,6-diol can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: The hydroxyl groups in hexane-1,6-diol can participate in substitution and esterification reactions, forming various esters and substituted products.
Applications De Recherche Scientifique
Hexane-1,6-diol has numerous applications in scientific research and industry:
Polyester and Polyurethane Production: It is widely used as a monomer in the production of polyesters and polyurethanes, enhancing their mechanical properties and resistance to hydrolysis.
Biomolecular Condensates: Hexane-1,6-diol is used to study biomolecular condensates, as it can interfere with weak hydrophobic protein-protein or protein-RNA interactions, helping to characterize the material properties of condensates.
Mécanisme D'action
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions. In the context of biomolecular condensates, hexane-1,6-diol disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates . This property is utilized to study the dynamics and organization of biomolecular condensates in cells.
Comparaison Avec Des Composés Similaires
Hexane-1,6-diol can be compared with other diols such as butane-1,4-diol and pentane-1,5-diol:
Butane-1,4-diol: This compound has a shorter carbon chain and is used in the production of tetrahydrofuran and polyurethanes.
Pentane-1,5-diol: With a five-carbon chain, this diol is used in similar applications but offers different flexibility and hardness properties.
2,5-Hexanediol and 1,4-Butanediol: These compounds have minimal effects on the behavior of disordered proteins compared to hexane-1,6-diol.
Hexane-1,6-diol is unique due to its specific chain length and the positioning of its hydroxyl groups, which confer distinct properties that are advantageous in various industrial and research applications.
Propriétés
Numéro CAS |
68937-25-7 |
|---|---|
Formule moléculaire |
C6H17NO2 |
Poids moléculaire |
135.20 g/mol |
Nom IUPAC |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
Clé InChI |
XUTABFBWDXRQII-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCO.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


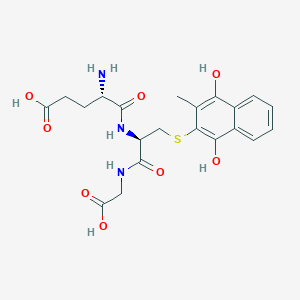
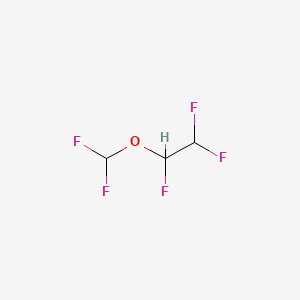
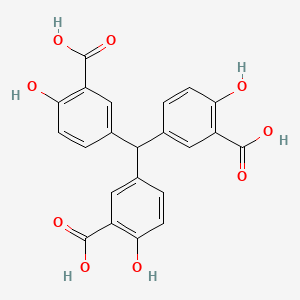
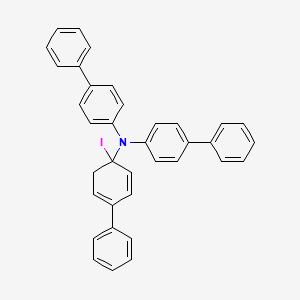


![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
